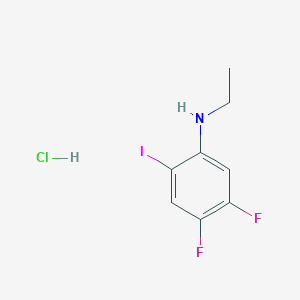

N-ethyl-4,5-difluoro-2-iodoanilinehydrochloride

Description

N-ethyl-4,5-difluoro-2-iodoaniline hydrochloride is a halogenated aromatic amine derivative with a molecular formula of C₈H₉F₂IN·HCl (assuming the ethyl group replaces a hydrogen on the aniline nitrogen). This compound combines fluorine and iodine substituents on the benzene ring, which may confer unique electronic and steric properties for applications in pharmaceuticals, agrochemicals, or materials science. The hydrochloride salt form enhances solubility and stability for synthetic handling. Key properties include a molecular weight of ~291.5 g/mol (base) + 36.46 g/mol (HCl), and storage recommendations typically involve protection from light and moisture at 2–8°C .

Properties

Molecular Formula |

C8H9ClF2IN |

|---|---|

Molecular Weight |

319.52 g/mol |

IUPAC Name |

N-ethyl-4,5-difluoro-2-iodoaniline;hydrochloride |

InChI |

InChI=1S/C8H8F2IN.ClH/c1-2-12-8-4-6(10)5(9)3-7(8)11;/h3-4,12H,2H2,1H3;1H |

InChI Key |

ZLUZKQQNVFWNGX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=C(C=C1I)F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4,5-difluoro-2-iodoanilinehydrochloride typically involves the following steps:

Starting Material: The synthesis begins with aniline as the starting material.

Fluorination: The aniline undergoes fluorination to introduce the difluoro groups at the 4 and 5 positions. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Iodination: The next step involves iodination at the 2 position. This can be done using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.

Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic route. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4,5-difluoro-2-iodoanilinehydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

Reduction Reactions: The compound can be reduced to remove the iodo group or to convert the aniline to an amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Major Products

Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include nitroso and nitro compounds.

Reduction: Products include deiodinated aniline and primary amines.

Scientific Research Applications

N-ethyl-4,5-difluoro-2-iodoanilinehydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-4,5-difluoro-2-iodoanilinehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoro and iodo substituents can enhance binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine and Iodine Positioning

The 4,5-difluoro-2-iodo substitution pattern distinguishes this compound from analogs like 4-fluoro-2-iodoaniline or 3,5-difluoro-2-iodoaniline . Fluorine’s electron-withdrawing nature and iodine’s polarizability influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). For example:

- 4,5-Difluoro-2-iodoaniline (CAS 847685-01-2) has a molecular weight of 255.00 g/mol and requires dark, dry storage at 2–8°C .

- N-ethyl-4-fluoro-2-iodoaniline would lack the second fluorine, reducing steric hindrance and electronic deactivation.

N-Ethyl Substitution vs. Other Amine Derivatives

The N-ethyl group alters solubility and metabolic stability compared to:

- Benzensulfonamide derivatives (e.g., CAS 80-34-7, benzenesulfonamide, N-ethyl-4): These exhibit distinct solubility and acidity (pKa ~10) due to sulfonamide groups, unlike the aniline hydrochloride salt .

Hydrochloride Salt vs. Free Base

The hydrochloride form improves aqueous solubility (critical for bioavailability) compared to the free base. For example:

- Hydrochloride salts generally have higher melting points and stability, facilitating purification.

Research Findings and Data Gaps

Analytical Challenges

No validated HPLC methods for N-ethyl-4,5-difluoro-2-iodoaniline hydrochloride are documented in the provided evidence. However, RP-HPLC methods for structurally related hydrochlorides (e.g., amitriptyline hydrochloride) use C18 columns with mobile phases like acetonitrile-phosphate buffer (pH 3.0), achieving >98% accuracy .

Limitations of Current Evidence

- Synthesis and Reactivity: No peer-reviewed studies on the synthesis or application of N-ethyl-4,5-difluoro-2-iodoaniline hydrochloride were identified in the provided sources.

- Physicochemical Data : Critical parameters (e.g., logP, pKa, melting point) are absent, requiring experimental determination.

Recommendations for Future Research

- Conduct stability studies under varying pH and temperature.

- Explore cross-coupling reactions to assess iodine’s utility in forming biaryl structures.

- Compare metabolic stability with non-halogenated analogs using in vitro assays.

Biological Activity

Structure and Composition

N-ethyl-4,5-difluoro-2-iodoaniline hydrochloride features:

- Chemical Formula : CHFIN·HCl

- Molecular Weight : Approximately 309.55 g/mol

- SMILES Notation : C(C1=C(C)C=CS1)1C(C(=O)OCC=C)=C(C)NC(C)=C1C(=O)OCC=C

This compound is characterized by the presence of both fluorine and iodine substituents on the aromatic ring, which can significantly influence its biological activity.

The biological activity of N-ethyl-4,5-difluoro-2-iodoaniline hydrochloride may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including kinases involved in signaling pathways related to cancer and inflammation. This inhibition can lead to reduced cell proliferation and survival in certain cancer cell lines.

- Receptor Modulation : The compound may also interact with specific receptors in the body, influencing physiological responses related to inflammation and immune response.

Pharmacological Effects

Research indicates that N-ethyl-4,5-difluoro-2-iodoaniline hydrochloride exhibits:

- Anti-inflammatory Properties : Studies have shown that halogenated anilines can modulate inflammatory pathways, potentially reducing symptoms associated with autoimmune diseases.

- Anticancer Activity : Preliminary data suggest that this compound may have cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in oncology.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of N-ethyl-4,5-difluoro-2-iodoaniline hydrochloride on human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |

These findings suggest that the compound effectively inhibits cell growth through mechanisms such as apoptosis and cell cycle disruption.

Study 2: Anti-inflammatory Effects

In another investigation focused on inflammatory models, the compound demonstrated significant reductions in pro-inflammatory cytokines:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

This reduction highlights the potential of N-ethyl-4,5-difluoro-2-iodoaniline hydrochloride as a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.